Flibanserin-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

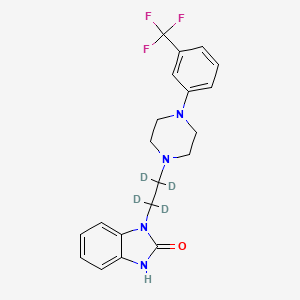

フlibanserin-d4-1は、閉経前の女性における性欲低下症の治療に使用されることが知られているフlibanserinの重水素標識誘導体です。 フlibanserin-d4-1は、フlibanserinの主要構造を保持していますが、重水素原子を組み込んでいます。重水素原子は安定性があり、化合物の代謝経路を追跡できるため、薬物動態研究に役立ちます .

準備方法

合成経路と反応条件

フlibanserin-d4-1の合成には、フlibanserin分子に重水素原子を組み込む必要があります。これは、重水素ガスまたは重水素化試薬を用いた触媒的水素化など、さまざまな方法によって実現できます。 反応条件は通常、重水素原子の選択的組み込みを確実に行うために、制御された温度と圧力下でパラジウムまたは白金触媒を使用することを含みます .

工業的生産方法

フlibanserin-d4-1の工業的生産は、同様の原理に基づいていますが、より大規模に行われます。このプロセスには、高純度重水素ガスと高度な触媒系を使用して、高収率と純度を実現することが含まれます。 生産プロセスは、副生成物の生成を最小限に抑え、重水素標識の一貫性を確保するために最適化されています .

化学反応の分析

反応の種類

フlibanserin-d4-1は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化することができます。

還元: 還元反応は、金属触媒の存在下で水素ガスを用いて行うことができます。

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: パラジウムまたは白金触媒を用いた水素ガス。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。例えば、酸化はカルボン酸の生成につながる可能性があり、還元はアルコールまたはアミンの生成につながる可能性があります。 置換反応は、さまざまな官能基を導入し、化合物の特性を変える可能性があります .

科学研究への応用

フlibanserin-d4-1は、そのユニークな特性により、科学研究で広く使用されています。

化学: フlibanserinの代謝経路を調べる研究においてトレーサーとして役立ち、研究者はその薬物動態とダイナミクスを理解することができます。

生物学: この化合物は、細胞および分子生物学において、生物系における重水素標識の影響を調べるために使用されています。

医学: フlibanserin-d4-1は、性欲低下症の治療におけるフlibanserinの安全性と有効性を調べるための臨床研究に使用されています。

産業: この化合物は、新しい医薬品の開発や、フlibanserin製品の一貫性と純度を確保するための品質管理プロセスに使用されています

科学的研究の応用

Flibanserin-d4-1 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a tracer in studies involving the metabolic pathways of flibanserin, helping researchers understand its pharmacokinetics and dynamics.

Biology: The compound is used in cellular and molecular biology to study the effects of deuterium labeling on biological systems.

Medicine: this compound-1 is employed in clinical research to investigate the safety and efficacy of flibanserin in treating hypoactive sexual desire disorder.

Industry: The compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of flibanserin products

作用機序

フlibanserin-d4-1は、脳内のセロトニン受容体との相互作用を通じて効果を発揮します。セロトニン5-HT1A受容体のアゴニストとして働き、5-HT2A受容体のアンタゴニストとして働きます。この二重作用により、神経伝達物質のレベルが調節され、特にドーパミンとノルエピネフリンが増加し、セロトニンが減少します。 これらの神経伝達物質レベルの変化は、性欲を高め、性欲低下症の症状を軽減すると考えられています .

類似化合物との比較

フlibanserin-d4-1は、重水素標識がされているため、他の類似化合物とは異なります。類似化合物には以下のようなものがあります。

フlibanserin: 非重水素化バージョンで、同じ治療目的で使用されます。

BIMT-17: 同様の薬理学的特性を持つ別のセロトニン受容体モジュレーター。

セロトニン受容体アゴニストおよびアンタゴニスト: ブスピロンやミルタザピンなどの化合物もセロトニン受容体と相互作用しますが、臨床的用途が異なります

フlibanserin-d4-1の独自性は、薬物動態研究のトレーサーとしての使用にあり、フlibanserinの代謝経路と相互作用に関する貴重な洞察を提供します。

生物活性

Flibanserin-d4, a deuterated form of flibanserin, is primarily recognized for its role in treating hypoactive sexual desire disorder (HSDD) in premenopausal women. This compound exhibits a complex pharmacological profile, acting as a serotonin receptor modulator and influencing neurotransmitter levels associated with sexual desire. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

This compound functions primarily through its action on serotonin receptors:

- 5-HT1A Receptor : this compound acts as a full agonist with a high affinity (Ki = 1 nM), promoting serotonin activity that can enhance sexual desire.

- 5-HT2A Receptor : It serves as an antagonist (Ki = 49 nM), which may reduce serotonergic inhibition on excitatory neurotransmitters like dopamine and norepinephrine, thereby facilitating sexual arousal and desire .

Additionally, this compound has been shown to be a weak partial agonist at dopamine D4 receptors, which may contribute to its effects on libido and sexual function .

Pharmacokinetics

This compound is metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19. The compound has a mean terminal half-life of approximately 11 hours, which influences dosing regimens for therapeutic use . The pharmacokinetic profile suggests that genetic variations in these metabolic pathways can significantly affect drug exposure and efficacy.

Efficacy in HSDD

Clinical trials have demonstrated the efficacy of flibanserin in improving sexual desire among women diagnosed with HSDD. For instance:

- In the BEGONIA trial , premenopausal women receiving 100 mg of flibanserin daily reported an increase in satisfying sexual encounters (SSEs) from 1.5 to 2.5 over 28 days compared to placebo (p ≤ 0.0001). Additionally, the Female Sexual Function Index (FSFI) score improved significantly from 3.5 to 5.3 .

| Trial | Group | SSEs (Mean Increase) | FSFI Score (Mean Change) |

|---|---|---|---|

| BEGONIA | Placebo | 1.5 | 3.5 |

| BEGONIA | Flibanserin | 2.5 | 5.3 |

Off-Label Uses

Recent case studies have explored off-label applications of this compound, yielding promising results:

- Case Study 1 : A 40-year-old male with post-orgasmic illness syndrome (POIS) experienced a reduction in symptom duration from one week to one day after treatment with flibanserin.

- Case Study 2 : A 77-year-old postmenopausal woman showed significant improvement in libido after starting flibanserin at night.

- Case Study 3 : A 51-year-old male with low libido reported enhanced sexual function within two months of treatment.

- Case Study 4 : A young male with post-finasteride syndrome noted improvements in erectile function and cognitive symptoms after flibanserin therapy .

Safety Profile

The safety profile of this compound reflects common adverse effects associated with serotonergic agents:

- Common Adverse Events : Somnolence, dizziness, and nausea were reported more frequently in patients taking flibanserin compared to placebo groups .

| Adverse Event | Placebo (%) | Flibanserin (%) |

|---|---|---|

| Any AE | 50.5 | 62.2 |

| Somnolence | 3.5 | 14.4 |

| Dizziness | 1.1 | 10.3 |

| Nausea | 2.2 | 7.6 |

特性

分子式 |

C20H21F3N4O |

|---|---|

分子量 |

394.4 g/mol |

IUPAC名 |

3-[1,1,2,2-tetradeuterio-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i10D2,13D2 |

InChIキー |

PPRRDFIXUUSXRA-DOWAQSPRSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2NC1=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |

正規SMILES |

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。